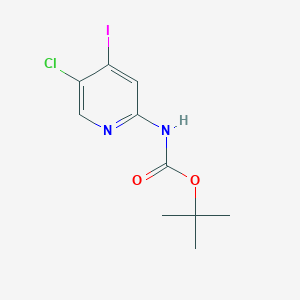
5-(Chlorosulfonyl)-2-ethylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chlorosulfonyl)-2-ethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO3S. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorosulfonyl group and an ethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-(Chlorosulfonyl)-2-ethylbenzoyl chloride typically involves the chlorosulfonation of 2-ethylbenzoic acid. The reaction is carried out using chlorosulfonic acid and thionyl chloride as reagents. The process involves the following steps:
Chlorosulfonation: 2-ethylbenzoic acid is treated with chlorosulfonic acid to introduce the chlorosulfonyl group.
Chlorination: Thionyl chloride is used to convert the carboxylic acid group into the corresponding acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation and chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chlorosulfonyl)-2-ethylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.
Hydrolysis: The compound can be hydrolyzed to form 5-sulfonyl-2-ethylbenzoic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolysis reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
5-Sulfonyl-2-ethylbenzoic acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
5-(Chlorosulfonyl)-2-ethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Chlorosulfonyl)-2-ethylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as an electrophilic reagent.
Comparación Con Compuestos Similares
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in the synthesis of β-lactams and other medicinally important compounds.
Sulfonyl chlorides: A broad class of compounds with similar reactivity, used in the synthesis of sulfonamides and sulfonates.
Uniqueness
5-(Chlorosulfonyl)-2-ethylbenzoyl chloride is unique due to the presence of both the chlorosulfonyl and ethyl groups on the benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H8Cl2O3S |
|---|---|
Peso molecular |
267.13 g/mol |
Nombre IUPAC |
5-chlorosulfonyl-2-ethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c1-2-6-3-4-7(15(11,13)14)5-8(6)9(10)12/h3-5H,2H2,1H3 |
Clave InChI |
GQVDLSMYWPGSFZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



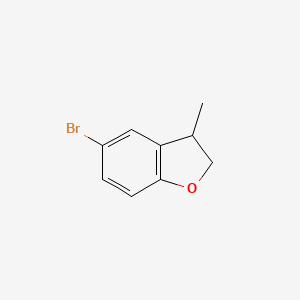
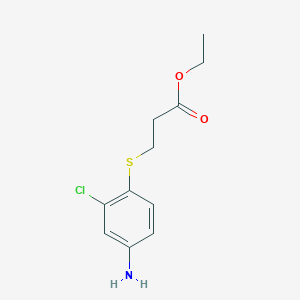
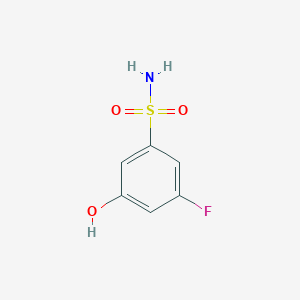
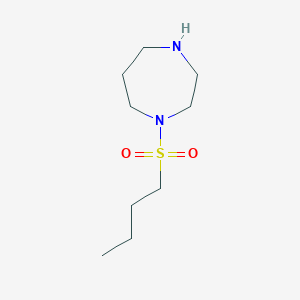
![2-[4-(Hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13509505.png)
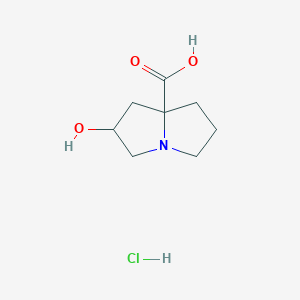

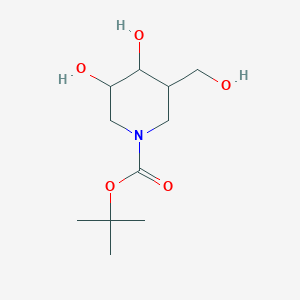
![(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13509557.png)

![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)

